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Compound of Interest

Compound Name: 2-(Aminomethyl)hexan-1-ol

Cat. No.: B13563675

Get Quote

Executive Summary
Chiral

-amino alcohols are privileged structural motifs in medicinal chemistry, serving as core
scaffolds for ion channel modulators, sphingosine analogues, and peptidomimetics. 2-
(Aminomethyl)hexan-1-ol (also known as 2-butyl-3-aminopropan-1-ol) represents a specific
challenge due to its flexible alkyl chain and the need for precise differentiation between two
primary heteroatomic arms.

This guide details a chemoenzymatic desymmetrization strategy. Unlike classical resolution

(yield limited to 50%) or metal-catalyzed asymmetric hydrogenation (requiring expensive

ligands), this route utilizes Lipase-catalyzed desymmetrization of a prochiral diol. This approach

offers high enantiomeric excess (>98% ee), scalability, and uses "green" biocatalytic principles.

Retrosynthetic Analysis & Strategy
The target molecule, (S)-2-(aminomethyl)hexan-1-ol, possesses a chiral center at the C2

position. The most efficient disconnection involves the desymmetrization of the corresponding

prochiral diol: 2-butyl-1,3-propanediol.
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Strategic Logic:
Symmetry Breaking: The precursor diol is achiral (meso/prochiral). A lipase can distinguish

between the enantiotopic hydroxyl groups, acetylating one with high selectivity.

Orthogonal Functionalization: The resulting monoacetate has two distinct "handles": a

protected alcohol (acetate) and a free alcohol.

Chemical Conversion: The free alcohol is converted to an amine via activation (tosylation)

and displacement (azidation), while the acetate preserves the oxygen functionality.
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Figure 1: Retrosynthetic pathway utilizing biocatalytic desymmetrization.

Experimental Protocol
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Phase 1: Synthesis of Prochiral Precursor
Objective: Preparation of 2-butyl-1,3-propanediol from diethyl butylmalonate.

Reagents: Diethyl butylmalonate (1.0 equiv), LiAlH

(2.5 equiv), THF (anhydrous).

Mechanism: Hydride reduction of diester to diol.

Protocol:

Charge a flame-dried 3-neck flask with LiAlH

(2.5 equiv) suspended in anhydrous THF (0.5 M) under N

. Cool to 0 °C.

Add Diethyl butylmalonate (1.0 equiv) dropwise over 30 mins. Maintain temp < 10 °C.

Warm to room temperature (RT) and reflux for 4 hours.

Quench: Cool to 0 °C. Carefully add water (

mL), 15% NaOH (

mL), and water (

mL) sequentially (Fieser workup).

Filter the granular precipitate through Celite. Dry filtrate over MgSO

and concentrate.

Purification: Distillation or recrystallization (if solid) to yield 2-butyl-1,3-propanediol.

Target Yield: >90%.[1][2]

Phase 2: Enzymatic Desymmetrization (The Critical
Step)
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Objective: Enantioselective acetylation of one hydroxyl group.

Enzyme: Lipase PS (from Burkholderia cepacia, Amano) or Lipase AK (Pseudomonas

fluorescens).

Acyl Donor: Vinyl Acetate.[3]

Solvent: Diisopropyl ether (DIPE) or pure Vinyl Acetate.

Protocol:

Dissolve 2-butyl-1,3-propanediol (10 mmol) in DIPE (50 mL).

Add Vinyl Acetate (30 mmol, 3.0 equiv).

Add Lipase PS-IM (Immobilized, 20% w/w relative to substrate).

Incubate at 25–30 °C with orbital shaking (200 rpm).

Monitoring: Monitor reaction by GC or TLC. The reaction typically stops at 50% conversion in

kinetic resolutions, but in desymmetrization, the theoretical yield is 100%.

Checkpoint: Stop when diacetate formation begins to appear (<5%).

Workup: Filter off the enzyme (can be recycled). Concentrate the filtrate.

Purification: Flash chromatography (Hexane/EtOAc) to isolate (S)-1-acetoxy-2-

(hydroxymethyl)hexane.

Expected ee: >98%.[4][5][6]

Phase 3: Stereospecific Amination
Objective: Convert the free hydroxyl group to a primary amine without racemization.

Step 3A: Tosylation

Dissolve the monoacetate (1.0 equiv) in DCM. Add Pyridine (2.0 equiv) and DMAP (0.1

equiv).
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Cool to 0 °C. Add

-Toluenesulfonyl chloride (TsCl, 1.2 equiv) portion-wise.

Stir at RT overnight.

Standard aqueous workup (wash with 1M HCl, sat. NaHCO

, brine).

Yields (S)-1-acetoxy-2-(tosyloxymethyl)hexane.

Step 3B: Azide Displacement

Dissolve the Tosylate in anhydrous DMF (0.2 M).

Add NaN

(1.5 equiv).

Heat to 60 °C for 6–12 hours.

Safety Note: Use a blast shield. Azides are potentially explosive.

Dilute with water, extract with Et

O.

Yields (S)-1-acetoxy-2-(azidomethyl)hexane.

Step 3C: Global Reduction/Deprotection

Dissolve the Azido-acetate in anhydrous THF.

Add LiAlH

(3.0 equiv) at 0 °C. (LiAlH

reduces the azide to amine and cleaves the acetate ester).

Reflux for 2 hours.
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Fieser workup (as in Phase 1).

Final Purification: The amino alcohol is polar. Purify using amine-functionalized silica or

standard silica with DCM/MeOH/NH

OH (89:10:1).

Analytical Characterization
To validate the protocol, the following analytical parameters should be established.

Parameter Method Specification

Enantiomeric Excess (ee) Chiral HPLC > 98%

Column Chiralpak AD-H or OD-H 4.6 x 250 mm

Mobile Phase Hexane : IPA : Diethylamine 90 : 10 : 0.1

Flow Rate 1.0 mL/min Isocratic

Detection
UV 210 nm (or derivatize with

benzoyl chloride)

Chemical Purity GC-MS / 1H-NMR > 95%

1H NMR Diagnostic Signals (CDCl3, 400 MHz):

3.8-3.6 (m, 2H, -CH

OH)

2.9-2.7 (m, 2H, -CH

NH

)

1.5-1.2 (m, alkyl chain)

0.9 (t, 3H, terminal methyl)
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Process Workflow Diagram
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Figure 2: Step-by-step process workflow for the chemoenzymatic synthesis.

Troubleshooting & Optimization
Low Enantioselectivity: If the ee is <95% after the lipase step, lower the temperature to 4 °C

or switch solvent to pure vinyl acetate. Pseudomonas cepacia lipase is generally robust, but

enzyme batches vary.

Diacetate Formation: If significant diacetate forms, stop the reaction at 80-90% conversion of

the starting material rather than pushing for 100%.

Azide Safety: For scale-up (>10g), consider using a flow reactor for the azidation step to

minimize the inventory of potentially hazardous azide intermediates.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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